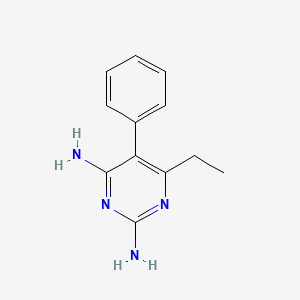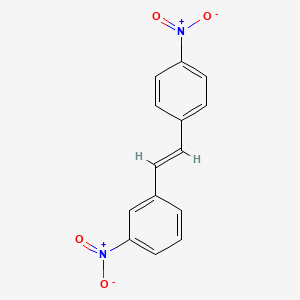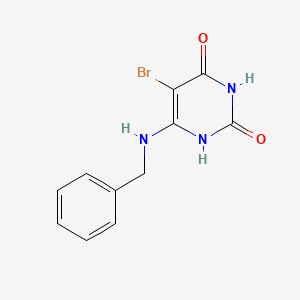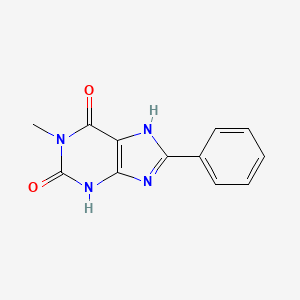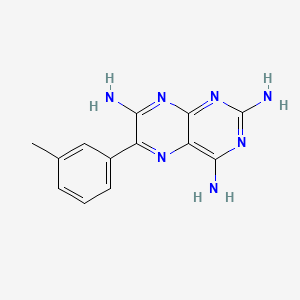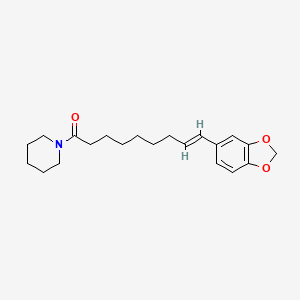
Ancriviroc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ancriviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against the human immunodeficiency virus, HIV-1. This compound is an orally bioavailable small molecule inhibitor of HIV-1 entry via CCR5 coreceptor interaction.
Applications De Recherche Scientifique
Receptor Antagonism : A study delves into the mechanism of action of a potent noncompetitive allosteric antagonist of the CCR5 receptor, which is significant in HIV-1 viral entry inhibition. This research highlights the compound's unique ability to block CCR5 receptor-mediated effects without affecting the binding of certain chemokines, suggesting a novel approach to overcoming viral resistance in HIV treatment (Watson et al., 2005).
Neuroprotection : Another research focus involves the evaluation of aryloxyethylamine derivatives for their neuroprotective activities. The compounds demonstrated potential in protecting PC12 cells from glutamate-induced cell death and showed promise in anti-ischemic activity in vivo, indicating their potential as neuroprotective agents for ischemic stroke treatment (Zhong et al., 2020).
Molecular Structure Analysis : The structural analysis of related compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, provides insights into molecular interactions and potential applications in designing more effective therapeutic agents. The study detailed the crystal structure, offering a foundation for understanding the compound's interactions at the molecular level (Lakshminarayana et al., 2009).
Antimicrobial Activity : Research into the antimicrobial properties of new pyridine derivatives, including the synthesis and evaluation of compounds for their activity against various bacteria and fungi, contributes to the ongoing search for new antimicrobial agents. This work underscores the potential of such compounds in addressing the challenge of microbial resistance (Patel et al., 2011).
Propriétés
Numéro CAS |
305792-46-5 |
|---|---|
Formule moléculaire |
C28H37BrN4O3 |
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |
InChI |
InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+ |
Clé InChI |
ZGDKVKUWTCGYOA-URGPHPNLSA-N |
SMILES isomérique |
CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br |
SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |
SMILES canonique |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |
Synonymes |
4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



